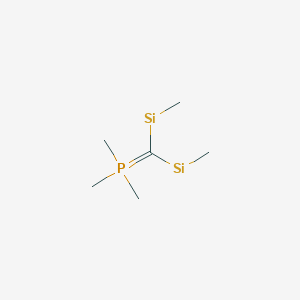![molecular formula C16H17ClN4 B14492161 2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride CAS No. 63956-02-5](/img/structure/B14492161.png)
2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride is a chemical compound that belongs to the class of hydrazinecarboximidamides. This compound is known for its unique structure, which includes a fluorenyl group attached to a guanidine moiety. The presence of the fluorenyl group imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride typically involves the reaction of fluorenyl derivatives with guanidine compounds. One common method is the reaction of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with α-halocarbonyl compounds in solvents like tetrahydrofuran (THF) or 1,4-dioxane . The reaction can proceed without a base catalyst, although the presence of a base can shorten the reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, solvent usage, and purification techniques.
化学反応の分析
Types of Reactions
2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenyl group to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, reduced fluorenyl compounds, and substituted guanidine derivatives. These products can have different chemical and biological properties compared to the parent compound.
科学的研究の応用
2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride has several scientific research applications, including:
作用機序
The mechanism of action of 2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride involves its interaction with biological targets, such as enzymes and receptors. The fluorenyl group can intercalate with DNA, disrupting its function and leading to antimicrobial or anticancer effects. The guanidine moiety can interact with various proteins, inhibiting their activity and contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole: A compound with a similar fluorenyl group but different heterocyclic structure.
1-(9-Methyl-9H-fluoren-2-yl)-ethanone: A fluorenyl derivative with a ketone group.
1-(7-Acetyl-9-ethyl-9H-fluoren-2-yl)-ethanone: Another fluorenyl derivative with an acetyl group.
Uniqueness
2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride is unique due to its combination of a fluorenyl group and a guanidine moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. Its potential antimicrobial and anticancer properties make it a valuable compound for further research and development.
特性
CAS番号 |
63956-02-5 |
|---|---|
分子式 |
C16H17ClN4 |
分子量 |
300.78 g/mol |
IUPAC名 |
2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C16H16N4.ClH/c1-10(19-20-16(17)18)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15;/h2-8H,9H2,1H3,(H4,17,18,20);1H |
InChIキー |
RKEUGLSMGHTZIG-UHFFFAOYSA-N |
正規SMILES |
CC(=NN=C(N)N)C1=CC2=C(C=C1)C3=CC=CC=C3C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


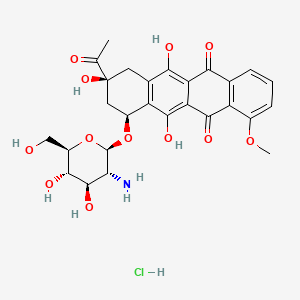
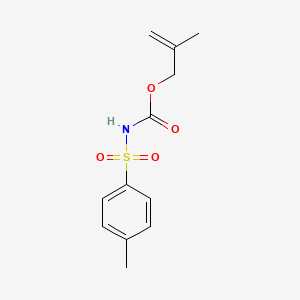
![1,1,1-Trimethoxy-2-[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14492101.png)
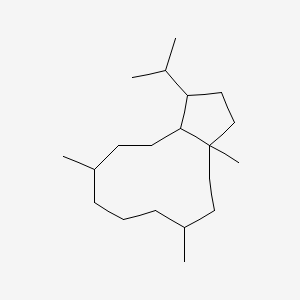
![Acetic acid, [bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]cyano-, ethyl ester](/img/structure/B14492110.png)
![N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide](/img/structure/B14492114.png)
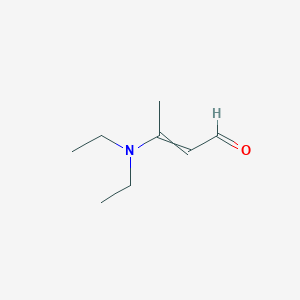
![8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one](/img/structure/B14492134.png)

![Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane](/img/structure/B14492139.png)
![4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14492144.png)
![Ethanol, 2,2'-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis-](/img/structure/B14492152.png)

